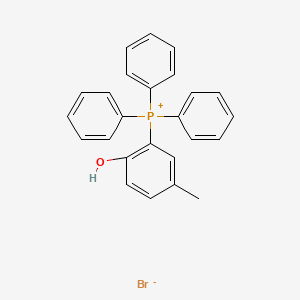

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide

説明

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C25H22BrOP and its molecular weight is 449.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 448.05916 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactions with Binucleophiles

The compound reacts with hydroxylamine hydrochloride and hydrazine hydrochloride to form oximes and phosphorus-substituted quinoxalines. These reactions involve α-phenyl migration and the formation of [(2-aroyl)ethyl]triphenyl-phosphonium salts (Khachikyan et al., 2017).

Synthesis of Tetraphenylporphyrinylmethyltriphenylphosphonium Salts

It is used in synthesizing triphenyl[(5,10,15,20-tetraphenylporphyrin-2-yl)methyl]phosphonium chloride, bromide, and trifluoroacetate, which are useful in Wittig reactions with terephthalic aldehyde (Berezovskiĭ et al., 2017).

Photocytotoxicity in Cancer Research

In cancer research, oxovanadium(IV) complexes of this compound have shown potential in cellular imaging and mitochondria-targeted photocytotoxicity. These complexes have been effective in DNA photocleavage and cancer cell cycle arrest (Banik et al., 2014).

Antiparasitic Activity

It has been found effective against the parasite Leishmania donovani in a mouse model of visceral leishmaniasis. The compound targets the mitochondrion of the parasites and disrupts their energetic metabolism (Manzano et al., 2019).

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor. QSAR research showed a correlation between quantum calculation values and corrosion current, suggesting its efficiency as a corrosion inhibitor (Ming, 2003).

Alkaline Hydrolysis Degradation

In the context of radioactive waste treatment, the degradation of tetraphenylphosphonium bromide (TPPB), a related compound, at high pH was studied. It degrades to triphenylphosphonium oxide and affects the solubility of radionuclides in waste streams (Aldridge et al., 2007).

Safety and Hazards

“(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide” can cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice or attention . Contaminated clothing should be removed and washed before reuse .

作用機序

Target of Action

It is known that phosphonium salts, in general, are often used as catalysts in various chemical reactions .

Mode of Action

It is known that phosphonium salts can act as lewis acids, accepting electron pairs, and can participate in various chemical reactions .

Biochemical Pathways

It has been mentioned that phosphonium salts can be involved in the fixation of co2 and selective acylation .

Result of Action

It is known that phosphonium salts can act as catalysts, facilitating chemical reactions and potentially leading to various downstream effects .

Action Environment

The action, efficacy, and stability of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, it is recommended to store this compound under inert gas at room temperature, in a cool and dark place, to avoid hygroscopic conditions .

特性

IUPAC Name |

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.BrH/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMADQLMOHZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005487-65-8 | |

| Record name | (2-Hydroxy-5-methylphenyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B3028321.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)